molecular formula C9H7BrS B1286652 6-Bromo-2-methylbenzo[B]thiophene CAS No. 912332-92-4

6-Bromo-2-methylbenzo[B]thiophene

Cat. No. B1286652
CAS RN: 912332-92-4
M. Wt: 227.12 g/mol
InChI Key: DPXCVGWKYNCVLF-UHFFFAOYSA-N
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Description

6-Bromo-2-methylbenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, which is a heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of a bromine atom and a methyl group on the benzo[b]thiophene core can significantly alter its chemical reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications in materials science.

Synthesis Analysis

The synthesis of brominated benzo[b]thiophene derivatives can be achieved through various methods. For instance, the bromination of 5-diarylamino-2-methylbenzo[b]thiophene leads to the formation of compounds with bromine at the "abnormal" 4- and/or 4'-positions instead of the "normal" 3-position, which is attributed to a special "non-planar" conjugated model influencing the electron delocalization and reaction selectivity . Another method involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) catalyzed by trace amounts of copper to yield 2-bromobenzofurans(thiophenes) . Additionally, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one in different solvents can lead to various bromo-derivatives, including the 2-bromo and 5-bromo derivatives .

Molecular Structure Analysis

The molecular structure of brominated benzo[b]thiophene derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which provided conclusive evidence of the "abnormal" bromination selectivity in the case of 5-diarylamino-2-methylbenzo[b]thiophene derivatives . The electronic structure and frontier orbitals play a crucial role in determining the sites of bromination and the overall molecular geometry.

Chemical Reactions Analysis

Brominated benzo[b]thiophene derivatives undergo various chemical reactions. For example, nitration of 3-bromo-2-methylbenzo[b]thiophen yields a mixture of nitro derivatives, with the major products being 2-methyl-3-nitrobenzo[b]thiophen and bromo-nitrobenzo[b]thiophenes . The bromination of 2-bromo-3-methylbenzo[b]thiophen results in the formation of a single product, likely the 6-bromoisomer . Furthermore, bromination of 2-acylamino-3-ethoxycarbonyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes leads to dibromo derivatives, which upon dehydrobromination yield 6-bromo-7-oxybenzo[b]thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the presence of substituents on the benzo[b]thiophene core. The bromine atom is a key functional group that can facilitate further chemical transformations due to its reactivity. The methyl group can affect the compound's hydrophobicity and electronic properties. Spectroscopic techniques such as 1H NMR and mass spectrometry are used to examine the properties of these bromo-compounds . The reactivity of these compounds in substitution reactions, such as aromatic nucleophilic substitution with rearrangement, has also been studied, providing insights into their chemical behavior .

Scientific Research Applications

Charge-Transporting Material Synthesis

6-Bromo-2-methylbenzo[B]thiophene has been explored in the synthesis of charge-transporting materials. Wu et al. (2013) investigated the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based material, through experiments and molecular simulations. They discovered "abnormal" bromination at positions different from typical benzo[b]thiophene derivatives, attributed to a unique electron structure and "non-planar" conjugated model (Wu et al., 2013).

Synthesis of Thienocarbazoles

Ferreira et al. (2001) described the synthesis of methylated thienocarbazoles using a palladium-catalyzed cross-coupling process, starting from 6-boronated methylbenzo[b]thiophenes intermediates. This process, involving bromination and Suzuki cross-coupling, highlights the role of this compound in creating complex heterocyclic structures (Ferreira et al., 2001).

Novel Aromatic Nucleophilic Substitution Reactions

Guerrera et al. (1995) investigated the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines. This research provides insight into the reactivity of benzo[b]thiophene derivatives and explores novel aromatic nucleophilic substitution reactions with rearrangement, demonstrating the compound's utility in synthetic chemistry (Guerrera et al., 1995).

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methylbenzo[B]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling pathways like the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These changes can lead to variations in cell function, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as mild enzyme inhibition or modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including significant enzyme inhibition, disruption of metabolic processes, and potential cytotoxicity . Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can result in altered physiological states, affecting overall cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the mitochondria could impact mitochondrial function and energy metabolism, while localization in the nucleus might influence gene expression and cell cycle regulation.

properties

IUPAC Name

6-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXCVGWKYNCVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609000
Record name 6-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912332-92-4
Record name 6-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a stirred solution of diisopropylamine (1.45 mL, 10.3 mmol) and TMEDA (3.4 mL, 22.5 mmol) in THF (30 mL, freshly distilled) at −78° C. is added 1.6 M n-BuLi (7.0 mL, 11.2 mmol) via a syringe. The solution is warmed to 0° C. for 30 min and re-cooled to −78° C. A solution of 6-bromobenzo[b]thiophene 2.0 g, 9.38 mmol) in THF (10 mL) is added via a cannula. After stirring for 30 min, a solution of CH3I (14.0 mL, 28.1 mmol, 2.0 M in tert-butyl methyl ether) is added via a cannula. The solution is stirred overnight, while allowed to warm to room temperature, and diluted with saturated aqueous NaHCO3 (50 mL). The mixture is extracted with Et2O (3×50 mL). The organic layers are combined, dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound as a tan solid (2.0177 g, 95%).
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1.45 mL
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3.4 mL
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7 mL
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2 g
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10 mL
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14 mL
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50 mL
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solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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